5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole
Description
5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole is a chemical compound with the molecular formula C8H6FNO4S and a molecular weight of 231.2 g/mol. This compound has garnered significant research interest due to its unique physical and chemical properties, making it a valuable subject in various scientific fields.
Properties
IUPAC Name |
5-fluorosulfonyloxy-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c1-5-10-7-4-6(14-15(9,11)12)2-3-8(7)13-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQDJQQCNHBVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole typically involves the reaction of 2-methyl-1,3-benzoxazole with fluorosulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding sulfonic acids and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the fluorosulfonyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids and alcohols.
Scientific Research Applications
5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interacting biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzoxazole: The parent compound without the fluorosulfonyloxy group.
5-Chlorosulfonyloxy-2-methyl-1,3-benzoxazole: A similar compound with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
5-Bromosulfonyloxy-2-methyl-1,3-benzoxazole: A similar compound with a bromosulfonyloxy group.
Uniqueness
5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially more potent in biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
